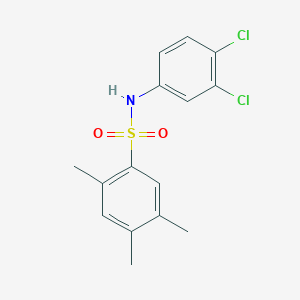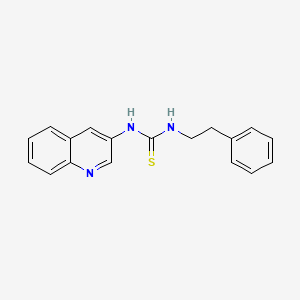
N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
未来方向
作用机制
Target of Action
N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide, also known as DCMU, is an algicide and herbicide of the aryl urea class . The primary target of DCMU is the photosystem II (PSII) in plants . PSII plays a crucial role in the light-dependent reactions of photosynthesis, where it is responsible for the first protein-mediated step of photosynthesis: the conversion of sunlight into chemical energy .
Mode of Action
DCMU inhibits photosynthesis by blocking the Q_B plastoquinone binding site of PSII . This prevents the electron flow from PSII to plastoquinone, interrupting the photosynthetic electron transport chain . As a result, the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) is reduced .
Biochemical Pathways
The inhibition of PSII by DCMU affects the light-dependent reactions of photosynthesis . These reactions involve the absorption of light by chlorophyll, the generation of high-energy electrons, and the production of ATP and NADPH . By blocking electron flow from PSII, DCMU effectively shuts down these reactions .
Pharmacokinetics
It is known that dcmu has a low volatility and is moderately soluble in water . It is also known to strongly adsorb to soil, sediment, and natural particulate matter in surface waters .
Result of Action
The inhibition of photosynthesis by DCMU leads to a reduction in the plant’s ability to produce ATP and NADPH, which are essential for the plant’s growth and survival . This makes DCMU an effective herbicide, as it can prevent the growth of unwanted plants .
Action Environment
The action of DCMU can be influenced by various environmental factors. For instance, its effectiveness as a herbicide can be affected by the pH of the soil, as well as the presence of other chemicals in the environment . Furthermore, DCMU’s strong adsorption to soil and sediment can influence its distribution in the environment and its bioavailability to plants .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide group.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
相似化合物的比较
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea:
N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide: A screening compound used in drug discovery.
Uniqueness: N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a sulfonamide group with a dichlorophenyl and trimethylbenzene moiety makes it a versatile compound for various applications.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-6-11(3)15(7-10(9)2)21(19,20)18-12-4-5-13(16)14(17)8-12/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNJTYAQFTYZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methoxy-8-nitro-4-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4901076.png)
![2-({[3-(1-azepanylcarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4901084.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4901095.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide](/img/structure/B4901118.png)
![ethyl 4-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4901120.png)
![1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B4901125.png)
![1-{3-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B4901126.png)
![1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-4-methyl-2-nitrobenzene](/img/structure/B4901132.png)
![(5E)-1-(4-bromophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4901138.png)

![(5Z)-5-[(4-iodophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4901159.png)
![2-{4-[2-cyano-2-(4-nitrophenyl)vinyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B4901169.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B4901183.png)
